
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is an organic compound that features a cyclohexyl ring with a ketone group and a phenyl group attached to it. The propyl methanesulfonate moiety is connected to the cyclohexyl ring, making it a versatile compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a ketone group can be synthesized through the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction where phenylmagnesium bromide reacts with the cyclohexanone derivative.
Attachment of the Propyl Methanesulfonate: The final step involves the reaction of the cyclohexyl derivative with propyl methanesulfonate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Applications De Recherche Scientifique
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, DNA, and other cellular components, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methanesulfonate: Lacks the cyclohexyl ring and ketone group, making it less complex.
4-Nitrophenyl methanesulfonate: Contains a nitro group instead of a ketone group, leading to different reactivity and applications.
Phenyl propyl carbonate: Similar structure but with a carbonate group instead of a methanesulfonate group.
Uniqueness
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is unique due to the presence of both a cyclohexyl ring with a ketone group and a methanesulfonate ester
Propriétés
Numéro CAS |
61042-12-4 |
|---|---|
Formule moléculaire |
C16H22O4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(4-oxo-1-phenylcyclohexyl)propyl methanesulfonate |
InChI |
InChI=1S/C16H22O4S/c1-21(18,19)20-13-5-10-16(11-8-15(17)9-12-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
Clé InChI |
HNLTZJUOKTVXGJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


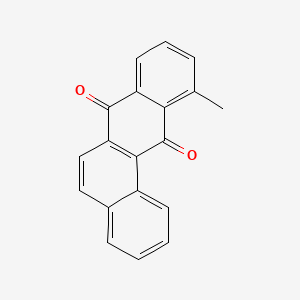

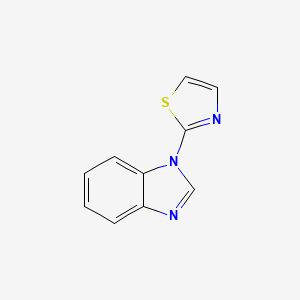
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)

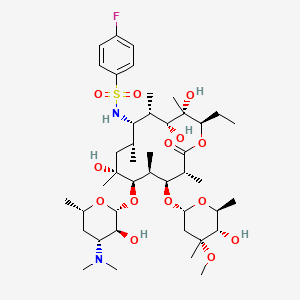

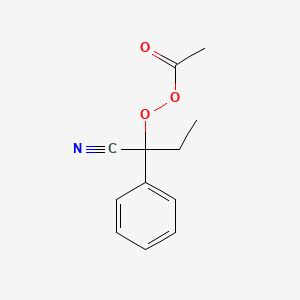
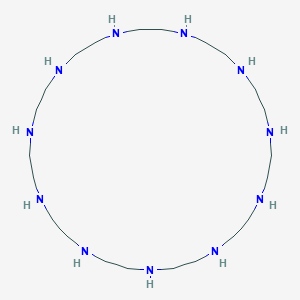
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
